
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylethyl group, and two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Reduction: Formation of 1-(2-amino-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Substitution: Formation of various substituted phenylethyl derivatives.
科学研究应用
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
相似化合物的比较
1-(2-Hydroxy-2-phenylethyl)pyrrolidine: Similar structure but with different substitution patterns.
1-(2-Phenylethyl)pyrrolidine: Lacks the hydroxyl and nitrile groups, leading to different chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups.
Uniqueness: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
111998-66-4 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(2-hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-6-7-13(9-16)17(12)14(10-18)11-4-2-1-3-5-11/h1-5,12-14,18H,6-7,10H2 |
InChI 键 |
CUITTYHXYPJQGG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1C#N)C(CO)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


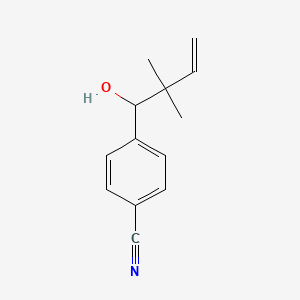

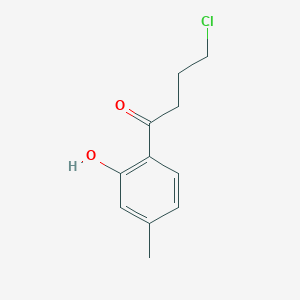

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

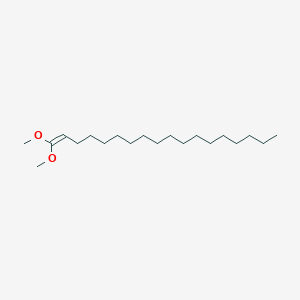
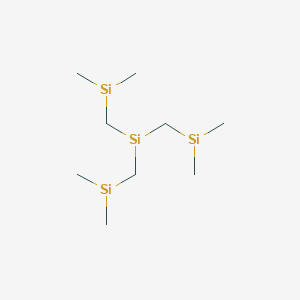
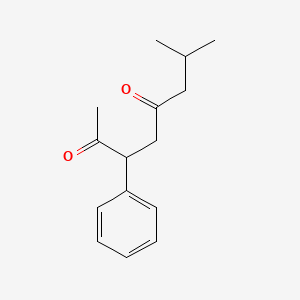
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
phosphanium bromide](/img/structure/B14319013.png)
